

Application Notes and Protocols for Slu-PP-332 Delivery in Animal Research

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the delivery of **Slu-PP-332** in animal research, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. **Slu-PP-332** is a synthetic, orally active, small-molecule pan-agonist of the Estrogen-Related Receptors (ERR α , ERR β , and ERR γ), with the highest potency for ERR α .[1][2] It functions as an "exercise mimetic" by activating metabolic pathways associated with endurance training, making it a molecule of interest for metabolic diseases, obesity, and age-related muscle decline.[3][4][5]

Data Presentation

The following tables summarize the quantitative data available for **Slu-PP-332** from preclinical studies.

Table 1: In Vitro Activity of Slu-PP-332

Parameter	Value	Cell Line	Reference
EC50 for ERRα	98 nM	HEK293	
EC50 for ERRβ	230 nM	HEK293	
EC50 for ERRy	430 nM	HEK293	



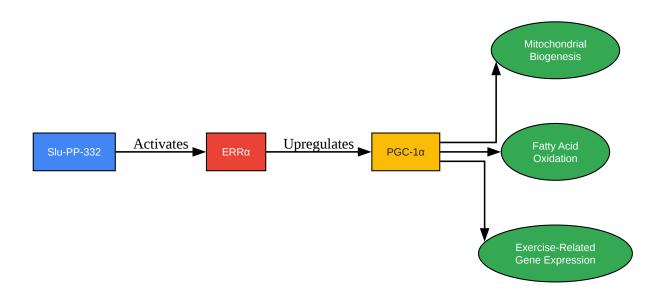
Table 2: In Vivo Efficacy of Slu-PP-332 in Murine Models

Animal Model	Treatment Regimen	Key Findings	Reference
Diet-Induced Obese Mice	50 mg/kg/day, intraperitoneal injection for 4 weeks	- 20% reduction in fat mass- 30% reduction in fasting glucose- 50% improvement in insulin sensitivity- 40% increase in fatty acid oxidation	
Aged Rodents	25 mg/kg/day for 8 weeks	- 40% reduction in oxidative stress markers (malondialdehyde, 8-OHdG) in kidney and liver- Inhibition of agerelated increases in albuminuria and kidney weight	
Normal Weight Mice	50 mg/kg, twice daily intraperitoneal injection	- Increased running endurance (70% longer, 45% further)- Increased proportion of type IIa oxidative skeletal muscle fibers	
ob/ob Mice	50 mg/kg, twice daily intraperitoneal injection for 15 days	- Reduced body weight and fat mass- Reduced hepatic steatosis- Increased resting energy expenditure	•

Signaling Pathway and Experimental Workflow



The following diagrams illustrate the mechanism of action of **Slu-PP-332** and a general workflow for in vivo studies.



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